Cy-cBRIDP

Catalog No.
S868290
CAS No.
1023330-38-2
M.F
C28H37P
M. Wt
404.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy-cBRIDP

CAS Number

1023330-38-2

Product Name

Cy-cBRIDP

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Molecular Formula

C28H37P

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N

SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Cy-cBRIDP, or dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, is a specialized phosphine ligand utilized primarily in transition metal-catalyzed reactions. This compound features a unique cyclopropyl moiety that enhances its steric and electronic properties, making it particularly effective in various coupling reactions, such as the Buchwald-Hartwig and Heck reactions. Its molecular formula is C28H37P, with a molecular weight of 404.58 g/mol .

As with most organophosphorus compounds, dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane should be handled with caution due to potential:

  • Toxicity: Organophosphorus compounds can interfere with nerve function, so proper personal protective equipment (PPE) like gloves and goggles should be worn while handling it [].
  • Flammability: The presence of organic groups suggests some flammability. However, specific data is needed for a definitive assessment.

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of amines with aryl halides to form biaryls. Cy-cBRIDP has shown effectiveness in facilitating this transformation under mild conditions .
  • Heck Reaction: In this reaction, alkenes are formed by coupling aryl halides with olefins. The presence of Cy-cBRIDP enhances the reaction efficiency and selectivity .
  • Hiyama and Negishi Couplings: These reactions involve the formation of carbon-carbon bonds through the use of organosilicon and organozinc reagents, respectively. Cy-cBRIDP has been reported to improve yields in these transformations .

  • Formation of Cyclopropyl Group: The cyclopropyl moiety is introduced through specific reactions involving alkylation techniques.
  • Phosphination: The introduction of the phosphorus atom occurs through reactions with phosphorus chlorides or other phosphorus-containing compounds.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%) .

Cy-cBRIDP finds applications in various fields:

  • Synthetic Organic Chemistry: It is widely used as a ligand in cross-coupling reactions to synthesize complex organic molecules.
  • Asymmetric Synthesis: Cy-cBRIDP can facilitate enantioselective reactions, making it valuable in the production of chiral compounds for pharmaceuticals .
  • Catalysis: Its unique structure allows for improved catalytic activity and selectivity in metal-catalyzed processes.

Studies involving Cy-cBRIDP have focused on its interaction with transition metals like palladium. NMR studies indicate that Cy-cBRIDP can act as a monodentate ligand for palladium(II), influencing the oxidative addition and reductive elimination steps critical to catalytic cycles . This behavior contrasts with other ligands that may function differently based on their structural characteristics.

Several compounds share structural similarities with Cy-cBRIDP, primarily other phosphine ligands designed for catalysis. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DicyclohexylphosphineDicyclohexyl group without cyclopropylLess sterically hindered than Cy-cBRIDP
TriphenylphosphineThree phenyl groupsHigh stability but lower reactivity
Cy-vBRIDPSimilar cyclopropyl structure but different substituentsEnhanced reactivity compared to Cy-cBRIDP

Cy-cBRIDP stands out due to its unique cyclopropyl group, which offers enhanced sterics and electronics compared to its analogs, allowing for improved performance in various catalytic applications .

X-ray crystallographic analysis has provided crucial insights into the three-dimensional structures of palladium complexes containing Cy-cBRIDP (dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane) as a ligand [1] [2]. Single crystal X-ray crystal structures have been successfully obtained for various palladium-BRIDP complexes, demonstrating the enhanced electrophilicity of the palladium center when coordinated with these ligands [3].

The crystallographic studies reveal that palladium-Cy-cBRIDP complexes adopt slightly distorted square planar geometries around the palladium(II) center [3]. In these complexes, the Cy-cBRIDP ligand coordinates through its phosphorus atom to the palladium center, with the cyclohexyl groups and the methylcyclopropyl unit providing substantial steric bulk around the metal coordination sphere [1] [2].

Structural analysis shows that the phosphorus lone pair in the solid state is directed toward the phenyl ring positioned cis to the phosphino group, a structural feature that is believed to contribute to both the catalytic activity and air stability of these ligands [1]. The palladium-phosphorus bond lengths in these complexes are nearly identical between different BRIDP variants, typically ranging around 2.28 Å, which is consistent with the reference distance used in Tolman cone angle calculations [4] [5].

The crystallographic data indicates that in palladium-Cy-cBRIDP complexes, the ligand can adopt different coordination modes depending on the substitution pattern. Cy-vBRIDP acts as a monodentate ligand for palladium(II), whereas the structurally related vBRIDP behaves as a bidentate ligand due to interactions between the metal center and the phenyl groups [1]. This coordination behavior significantly influences the catalytic properties and selectivity of the resulting complexes.

Spectroscopic Fingerprints: ³¹P Nuclear Magnetic Resonance and Infrared Spectral Features

³¹P Nuclear Magnetic Resonance Spectroscopy

³¹P Nuclear Magnetic Resonance spectroscopy serves as a diagnostic tool for characterizing Cy-cBRIDP and monitoring its coordination behavior [1] [6]. The ³¹P Nuclear Magnetic Resonance spectrum of free Cy-cBRIDP shows a characteristic chemical shift that reflects the electron-rich nature of the phosphorus center due to the presence of two cyclohexyl substituents and the diphenylcyclopropyl group [1].

Upon coordination to palladium, significant changes occur in the ³¹P Nuclear Magnetic Resonance spectrum. Nuclear Magnetic Resonance studies of palladium complexes containing different BRIDP ligands reveal distinct coordination modes [1]. For PdCl(π-allyl)(Cy-vBRIDP) complexes, the ³¹P Nuclear Magnetic Resonance spectra indicate monodentate coordination behavior, whereas related vBRIDP complexes show evidence of bidentate coordination through additional π-interactions with the metal center [1].

The air stability of Cy-cBRIDP is remarkable, as evidenced by ³¹P Nuclear Magnetic Resonance analysis showing no detectable formation of phosphine oxides even after prolonged exposure to air for several weeks [1]. This stability is attributed to the unique structural arrangement where the phenyl ring at the cis position to the phosphino group provides steric protection against oxidation [1].

Infrared Spectral Features

Infrared spectroscopy provides complementary information about the structural features and coordination behavior of Cy-cBRIDP complexes [7]. The infrared spectrum of Cy-cBRIDP exhibits characteristic absorption bands corresponding to the cyclohexyl carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching of the diphenyl groups, and phosphorus-carbon stretching modes [7].

In palladium-Cy-cBRIDP complexes, the infrared spectra show distinct changes compared to the free ligand, particularly in the phosphorus-carbon stretching region, which shifts to lower frequencies upon coordination to the metal center [8]. The presence of multiple conformations and the flexibility of the cyclohexyl groups result in broad absorption bands in certain regions of the infrared spectrum [7].

The infrared spectra also provide evidence for the air stability of these ligands, with no observable phosphorus-oxygen stretching vibrations that would indicate oxidation to phosphine oxides under normal atmospheric conditions [1]. This spectroscopic evidence supports the exceptional air stability observed in ³¹P Nuclear Magnetic Resonance studies.

Computational Modeling of Steric Parameters

Tolman Cone Angle Calculations

The Tolman cone angle (θ) represents the most widely used parameter for quantifying the steric bulk of phosphine ligands in organometallic chemistry [4] [9]. Computational assessment of Tolman cone angles for BRIDP ligands has been performed using combined molecular mechanics and density functional theory methodologies [4] [5].

For Cy-cBRIDP, computational studies have employed three different transition metal coordination environments to determine cone angles: linear [AuCl(P)] (θL), tetrahedral [Ni(CO)₃(P)] (θT), and octahedral [IrCl₃(CO)₂(P)] (θ_O) [4] [5]. These calculations utilize conformational screening using molecular mechanics followed by density functional theory optimization at the ωB97x-D level to identify the lowest energy conformer geometries [4].

The computational methodology involves extracting cone angles from the lowest-energy conformer geometry using the FindConeAngle package implemented in Mathematica, which employs Bondi van der Waals radii to describe atomic sizes [5]. The metal-phosphorus distances in these calculations are optimized rather than fixed, allowing for more accurate representation of electronic effects on coordination geometry [4].

Comparative studies show that cone angle values can vary significantly depending on the coordination environment and ligand conformation [4] [5]. For bulky ligands like Cy-cBRIDP, the cone angle calculations must account for the conformational flexibility of the cyclohexyl groups and the restricted rotation around the phosphorus-cyclopropyl bond [5].

The computational cone angles correlate well with experimental properties such as phosphine ligand dissociation enthalpies in titanocene complexes and reaction barriers in Suzuki-Miyaura reactions, validating the utility of these calculated parameters for predicting catalytic behavior [4].

Buried Volume (%V_bur) Analysis

Buried volume (%V_bur) analysis provides an alternative quantitative approach to assess the steric properties of Cy-cBRIDP [4] [10]. This parameter calculates the percentage of a sphere around the metal center that is occupied by the ligand, offering a three-dimensional representation of steric encumbrance [10].

For Cy-cBRIDP calculations, the buried volume is computed using the SambVca 2.1 web application with a standard sphere radius of 3.5 Å and Bondi van der Waals radii scaled by 1.17 [10] [5]. The calculations are performed for the same three coordination environments used in cone angle determinations: linear (%Vbur-L), tetrahedral (%Vbur-T), and octahedral (%V_bur-O) [5].

The buried volume analysis reveals important insights into the steric environment created by Cy-cBRIDP around the metal center. The cyclohexyl substituents contribute significantly to the overall buried volume, creating a sterically demanding environment that influences both the stability and reactivity of the resulting metal complexes [10].

Computational studies demonstrate that buried volume values for Cy-cBRIDP vary depending on the conformation of the cyclohexyl groups and the orientation of the diphenylcyclopropyl unit [10]. The flexibility of the cyclohexyl rings allows for conformational adaptation around different metal centers, which contributes to the ligand's versatility in various catalytic applications [10].

Comparison with other phosphine ligands shows that Cy-cBRIDP occupies an intermediate position in terms of steric bulk, providing sufficient steric protection while maintaining accessibility for substrate coordination and product release [10]. This balanced steric profile contributes to the high efficiency observed in palladium-catalyzed coupling reactions [4].

XLogP3

7.4

Dates

Last modified: 08-16-2023

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